

An In-depth Technical Guide to Diethyl ethyl(1-methylbutyl)malonate

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Compound of Interest

| | |
|----------------|--------------------------------------|
| Compound Name: | Diethyl ethyl(1-methylbutyl)malonate |
| Cat. No.: | B031769 |

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Diethyl ethyl(1-methylbutyl)malonate**, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. The document details its chemical and physical properties, provides synonyms and identifiers, and outlines detailed experimental protocols for its synthesis and its subsequent conversion to the barbiturate drug, pentobarbital. Furthermore, this guide illustrates the mechanism of action of barbiturates through a signaling pathway diagram, offering valuable insights for researchers and professionals in drug development.

Chemical Identity and Properties

Diethyl ethyl(1-methylbutyl)malonate is a disubstituted malonic ester. Its molecular structure features a central carbon atom bonded to two ethyl ester groups, an ethyl group, and a 1-methylbutyl (sec-amyl) group, making it a versatile building block for the synthesis of more complex molecules.^[1]

Synonyms and Identifiers

- IUPAC Name: diethyl 2-ethyl-2-pentan-2-ylpropanedioate^{[1][2]}

- Synonyms: ETHYL(1-METHYLBUTYL)-MALONIC ACID DIETHYL ESTER, ETHYL 2-ETHYL-2-(1-METHYLBUTYL)MALONATE, 2-Ethyl-2-(1-methylbutyl)-malonic acid diethyl ester, Propanedioic acid, 2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester[1][2][3][4]
- CAS Number: 76-72-2[1][5][6]
- Molecular Formula: C₁₄H₂₆O₄[1][6]
- Molecular Weight: 258.35 g/mol [1][6][7]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Diethyl ethyl(1-methylbutyl)malonate**.

| Property | Value | Reference(s) |
|------------------|--|--------------|
| Appearance | Colorless liquid | [1] |
| Boiling Point | 267.6 °C at 760 mmHg | [1][7] |
| Density | 0.967 g/cm ³ | [1][7] |
| Refractive Index | 1.44 | [1][7] |
| Flash Point | 114.2 °C | [1] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1][7] |

Synthesis of Diethyl ethyl(1-methylbutyl)malonate

The primary method for synthesizing **Diethyl ethyl(1-methylbutyl)malonate** is the malonic ester synthesis, which involves the sequential alkylation of diethyl malonate.[1]

Experimental Protocol: Malonic Ester Synthesis

This protocol describes the sequential dialkylation of diethyl malonate to form **Diethyl ethyl(1-methylbutyl)malonate**.

Materials:

- Diethyl malonate
- Sodium ethoxide
- Ethyl iodide (or other suitable ethylating agent)
- 2-Bromopentane (or other suitable 1-methylbutylating agent)
- Anhydrous ethanol
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

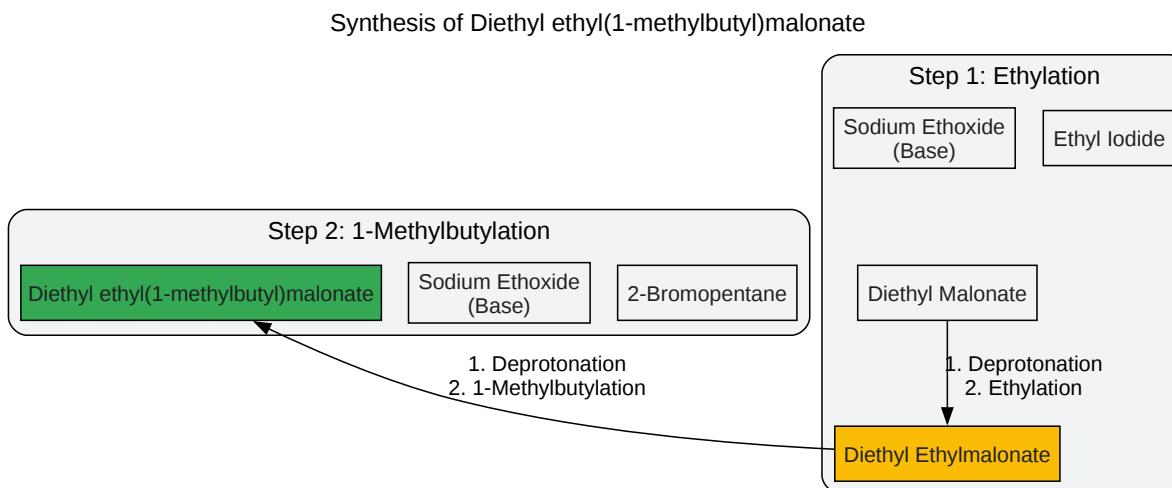
Procedure:

- First Alkylation (Ethylation):
 - In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.
 - To this solution, add diethyl malonate dropwise.
 - Slowly add ethyl iodide to the reaction mixture.
 - Reflux the mixture until the reaction is complete (monitored by TLC).
 - Cool the mixture, remove the ethanol under reduced pressure, and add water.
 - Extract the product with diethyl ether.
 - Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain diethyl ethylmalonate.
- Second Alkylation (1-Methylbutylation):

- Prepare a fresh solution of sodium ethoxide in anhydrous ethanol.
- Add the diethyl ethylmalonate obtained from the first step.
- Slowly add 2-bromopentane to the reaction mixture.
- Reflux the mixture until the reaction is complete.
- Follow the same work-up procedure as in the first alkylation step.

- Purification:
 - The crude **Diethyl ethyl(1-methylbutyl)malonate** is purified by vacuum distillation.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **Diethyl ethyl(1-methylbutyl)malonate**.

Application in Drug Development: Synthesis of Pentobarbital

A primary application of **Diethyl ethyl(1-methylbutyl)malonate** is as a key intermediate in the synthesis of pentobarbital, a short-acting barbiturate used as a sedative and hypnotic.[1][7]

Experimental Protocol: Synthesis of Pentobarbital

This protocol outlines the condensation reaction of **Diethyl ethyl(1-methylbutyl)malonate** with urea to form pentobarbital.[1][7]

Materials:

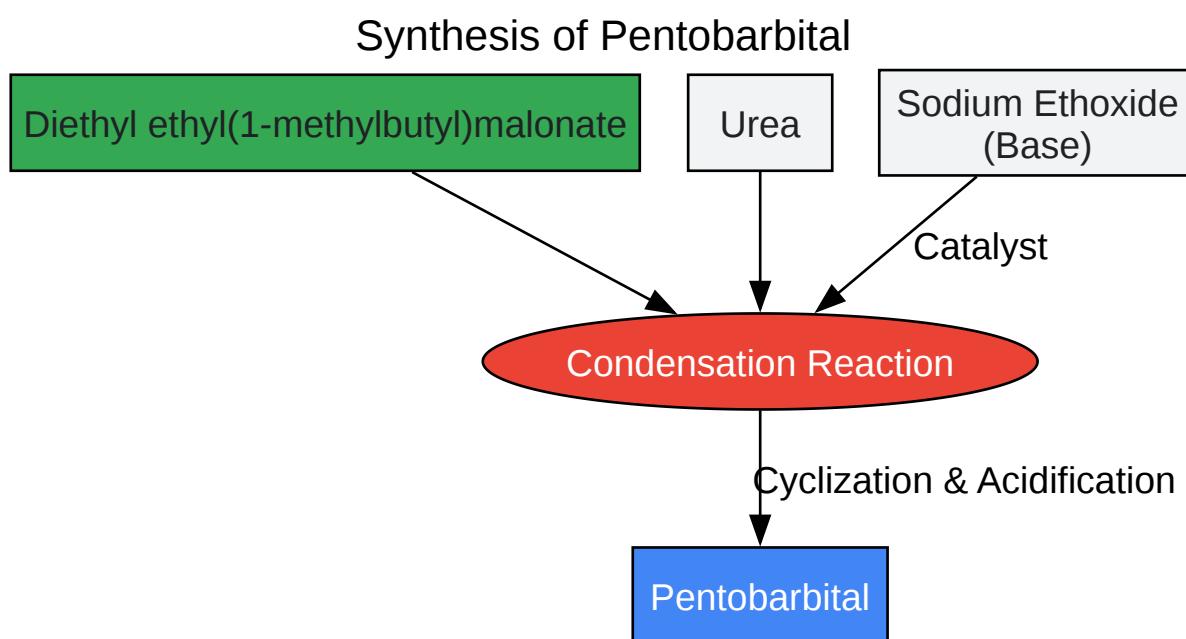
- **Diethyl ethyl(1-methylbutyl)malonate**
- Urea
- Sodium ethoxide
- Anhydrous ethanol
- Hydrochloric acid

Procedure:

- Condensation:
 - In a round-bottom flask, prepare a solution of sodium ethoxide in anhydrous ethanol.
 - Add **Diethyl ethyl(1-methylbutyl)malonate** and dry urea to the solution.
 - Heat the mixture under reflux for several hours to form the barbiturate ring.
- Work-up and Isolation:
 - After the reaction, distill off the ethanol.
 - Dissolve the residue in water.

- Acidify the solution with hydrochloric acid to precipitate the crude pentobarbital.
- Purification:
 - The crude pentobarbital can be purified by recrystallization.

Pentobarbital Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of Pentobarbital.

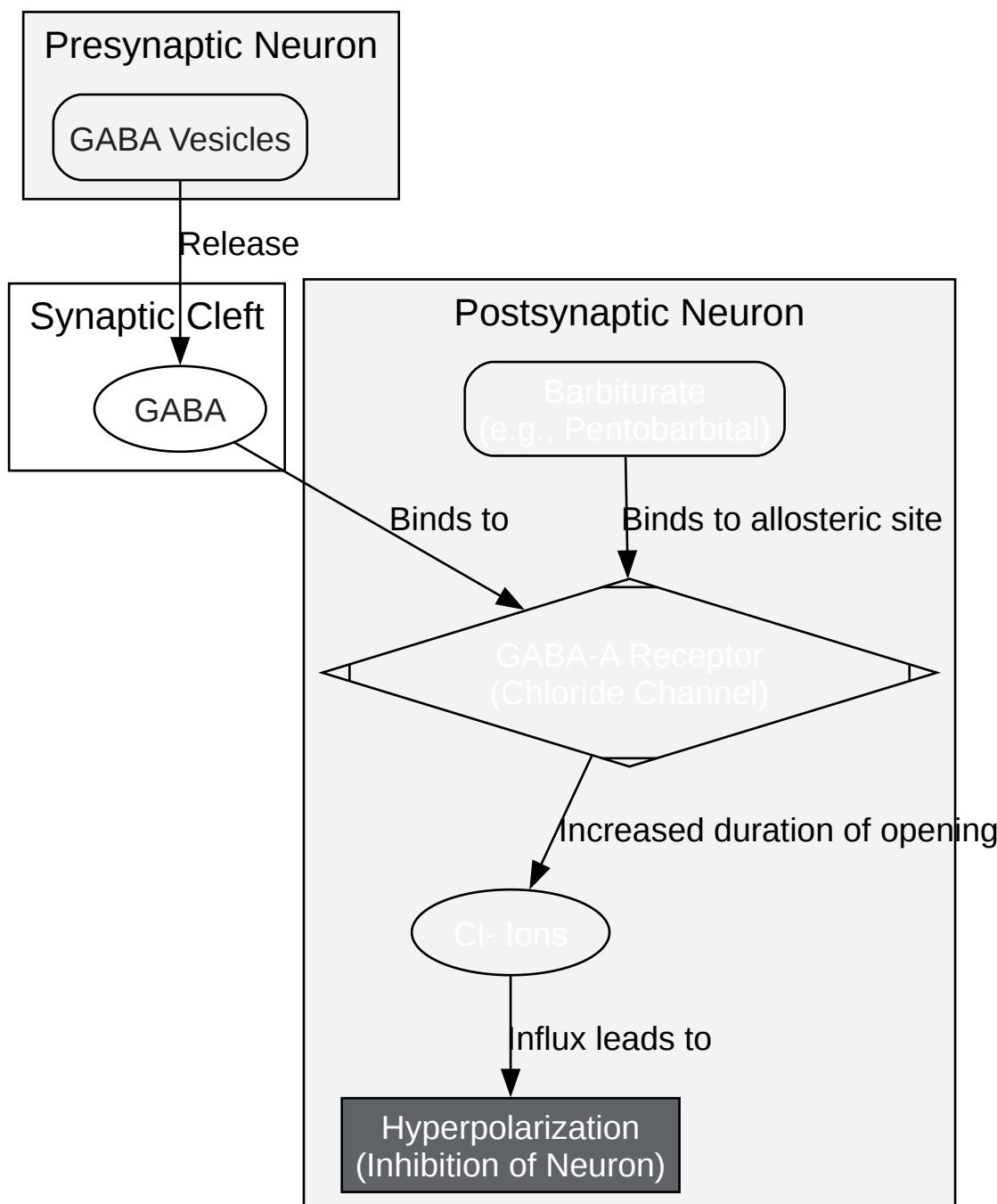
Signaling Pathway in Drug Action

Barbiturates, such as pentobarbital, exert their effects by modulating the activity of the γ -aminobutyric acid type A (GABA_a) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[8][9]

GABAergic Synapse Signaling Pathway

The following diagram illustrates the mechanism of action of barbiturates at the GABAergic synapse.

Mechanism of Action of Barbiturates



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Caption: Barbiturate action at the GABA-A receptor.

Barbiturates bind to an allosteric site on the GABA_A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the chloride

channel opening.[8] The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus leading to central nervous system depression.

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